molecular formula C19H21N3O2 B1414573 (1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid CAS No. 2173072-01-8

(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid

Cat. No. B1414573
CAS RN: 2173072-01-8
M. Wt: 323.4 g/mol
InChI Key: MCWMUINNXGHLPT-LPOUJYBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Novel conformationally constrained phenylalanine analogues, including (1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid, have been synthesized via Heck cyclisations from commercially available 2-iodobenzyl alcohol (Gibson et al., 1997).
  • Derivative Synthesis : A synthesis method for 7,8-benzomorphans, based on the acid-catalysed cyclization of 2-arylpiperidine-4-carboxylic acids, has been reported, which is relevant to the study of similar compounds (Bosch et al., 1984).

Chemical and Biological Properties

  • Structural Analysis and Applications : Studies on structure-activity relationships of analgetics, including the synthesis of homobenzomorphans and related compounds, provide insights into the chemical structure and potential applications of these compounds (Shiotani et al., 1972).
  • Heterocyclizations and Antimicrobial Activity : Research on the selectivity tuning of heterocyclizations involving compounds like 3-aryl-10,11-dihydro-4,10-methano-pyrazolo[4,3-c][1,5]benzoxazocine-4-carboxylic acids highlights the versatile chemical reactions and potential antimicrobial applications of these compounds (Murlykina et al., 2013).

Pharmaceutical Development

  • Antimicrobial and Analgesic Activities : Various derivatives, like 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and tested for antimicrobial and analgesic activities, providing a basis for exploring similar activities in related compounds (Jayanna et al., 2013).

Molecular Docking and Drug Design

  • In Silico Analysis : Advanced in silico approaches have been used to predict the drug-likeness and in vitro microbial investigation of related compounds, demonstrating the potential for computational methods in drug design and development (Pandya et al., 2019).

properties

IUPAC Name

(1S,10R)-12-(pyrazin-2-ylmethyl)-12-azatricyclo[8.3.1.02,7]tetradeca-2,4,6-triene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-19(24)18-8-13-7-14(16-3-1-2-4-17(16)18)11-22(10-13)12-15-9-20-5-6-21-15/h1-6,9,13-14,18H,7-8,10-12H2,(H,23,24)/t13-,14-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWMUINNXGHLPT-LPOUJYBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C3=CC=CC=C3C1CN(C2)CC4=NC=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C3=CC=CC=C3[C@H]1CN(C2)CC4=NC=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 2
(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 4
(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.